molecular formula C8H8Cl2N2O B1267744 n-(4-Amino-3,5-dichlorophenyl)acetamide CAS No. 7402-53-1

n-(4-Amino-3,5-dichlorophenyl)acetamide

Cat. No. B1267744
CAS RN: 7402-53-1
M. Wt: 219.06 g/mol
InChI Key: AWRLPYQRPGYTBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to n-(4-Amino-3,5-dichlorophenyl)acetamide typically involves reactions that introduce the acetamide group to the aromatic ring, which may already contain amino and chloro substituents. For instance, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, using anhydrous potassium carbonate in tetrahydrofuran (THF) as the solvent under optimized conditions (Tao Jian-wei, 2009)(Tao Jian-wei, 2009).

Molecular Structure Analysis

The molecular structure of related compounds often features intermolecular and intramolecular hydrogen bonding, which influences their crystal packing and overall stability. For example, compounds like 2-Chloro-N-(3,5-dichlorophenyl)acetamide exhibit molecular skeletons that are essentially planar, with the molecules in the crystal structure stabilized by N—H⋯O and N—H⋯Cl intermolecular hydrogen bonds (B. Gowda, S. Foro, H. Fuess, 2008)(B. Gowda, S. Foro, H. Fuess, 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds like n-(4-Amino-3,5-dichlorophenyl)acetamide often involve interactions with other molecules through their functional groups, leading to various chemical transformations. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides show evidence of intra- and intermolecular hydrogen bonds in solution, impacting their reactivity and stability (T. Romero, Angela Margarita, 2008)(T. Romero, Angela Margarita, 2008).

Physical Properties Analysis

The physical properties of such compounds are often influenced by their molecular structure and the nature of their intermolecular interactions. The crystallization and solid-state properties, including melting points and solubility, are determined by these interactions and the overall molecular conformation.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are significantly influenced by the presence of functional groups and the overall molecular structure. Studies on similar compounds, such as the spectroscopic analysis and theoretical investigation of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, provide insights into these aspects through their intramolecular H-bonding and intermolecular interactions (P. Jansukra et al., 2021)(P. Jansukra et al., 2021).

Scientific Research Applications

Antimicrobial Activity

N-(4-Amino-3,5-dichlorophenyl)acetamide derivatives have been synthesized and screened for antimicrobial activity against various microorganisms. The synthesis involved reactions with thoglycolic acid, chloroacetyl chloride, and triethyl amine, and the structures of the compounds were confirmed using various spectral data. These compounds displayed notable antimicrobial properties (Mistry, Desai, & Intwala, 2009).

Synthesis and Structural Analysis

The compound has been involved in the synthesis of various chemical structures like thiazolidinone and acetidinone derivatives. Structural analysis of these derivatives, including elemental analysis and spectroscopic methods such as IR, NMR, and Mass spectral data, has been essential for establishing the properties and potential applications of these synthesized compounds (Mistry et al., 2009).

Quantum Chemical Calculations

Quantum chemical calculations have been performed on N-(4-Amino-3,5-dichlorophenyl)acetamide and its derivatives to study their conformation, vibrational spectroscopic, electronic properties, and thermodynamic properties. These studies, employing techniques like density functional theory, have provided insights into the molecule's reactivity, stability, and potential applications (Choudhary, Agarwal, Gupta, & Tandon, 2014).

Potential Pesticide Properties

Some derivatives of N-(4-Amino-3,5-dichlorophenyl)acetamide have been characterized as potential pesticides. X-ray powder diffraction has been used to determine their structural properties, crucial for understanding their effectiveness and safety as pesticides (Olszewska, Tarasiuk, & Pikus, 2009).

Safety And Hazards

This compound is classified as harmful if swallowed and may cause skin and eye irritation. It may also cause an allergic skin reaction and respiratory irritation .

properties

IUPAC Name

N-(4-amino-3,5-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRLPYQRPGYTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288338
Record name N-(4-Amino-3,5-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(4-Amino-3,5-dichlorophenyl)acetamide

CAS RN

7402-53-1
Record name 4-Amino-3,5-dichloroacetanilide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC55343
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55343
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Amino-3,5-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-3,5-DICHLOROACETANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFQ5C2UH2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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